molecular formula C20H18N4O2 B15106331 N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide

N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide

Cat. No.: B15106331
M. Wt: 346.4 g/mol
InChI Key: PRGSRSDSJOCTQC-UHFFFAOYSA-N
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Description

N-{2-[(1H-Indol-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide is a bis-indole derivative characterized by two indole moieties linked via an ethylamino-carboxamide bridge. The indole-4-ylcarbonyl group at the N-terminus and the indole-3-carboxamide group at the C-terminus distinguish it from simpler indole-carboxamide analogs.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-(1H-indole-4-carbonylamino)ethyl]-1H-indole-3-carboxamide

InChI

InChI=1S/C20H18N4O2/c25-19(15-5-3-7-17-14(15)8-9-21-17)22-10-11-23-20(26)16-12-24-18-6-2-1-4-13(16)18/h1-9,12,21,24H,10-11H2,(H,22,25)(H,23,26)

InChI Key

PRGSRSDSJOCTQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCCNC(=O)C3=C4C=CNC4=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide typically involves the reaction of 1H-indole-3-carboxylic acid with 1H-indole-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a complex organic compound belonging to the indole family, characterized by a bicyclic structure composed of a benzene ring fused to a pyrrole ring. This compound features an indole core, a carbonyl group attached to an amino ethyl chain, and a carboxamide functional group. The unique configuration contributes to its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Scientific Research Applications
N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide has potential applications in interaction studies to give insights into its binding affinities and mechanisms of action. Such studies often employ techniques like molecular docking and enzyme inhibition assays to elucidate how this compound interacts with specific biological targets, thereby informing its therapeutic potential.

Reactions
The reactions that N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide can undergo are:

  • Oxidation The indole moiety can be oxidized to form oxindole derivatives with oxidizing agents like potassium permanganate and chromium trioxide.
  • Reduction The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Electrophilic substitution reactions may occur at the indole ring, allowing for the introduction of various substituents, often facilitated by reagents like halogens or nitrating agents under controlled conditions.

Structural Features
Several compounds share structural similarities with N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide.

Compound NameStructural FeaturesUnique Aspects
5-MethoxyindoleMethoxy group at C5Known for anti-inflammatory properties
Indoleacetic AcidIndole with acetic acidPlant growth regulator; auxin
3-Indolylacetic AcidIndole with propionic acidPlant growth regulator; auxin-like activity

Mechanism of Action

The mechanism of action of N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound forms hydrogen bonds with these targets, inhibiting their activity. This inhibition can lead to various biological effects, including anti-cancer and antimicrobial activities .

Comparison with Similar Compounds

Core Scaffold Variations

  • N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide (1)
    This compound replaces the second indole ring with a thiazole-acetyl group. Its synthesis via mixed anhydride coupling mirrors methods used for bis-indole derivatives, but the thiazole moiety confers distinct electronic properties and bioactivity, such as algaecidal activity .
  • N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives (e.g., compound 6p) Substitution at the indole nitrogen with a furan-methyl group and additional functionalization (e.g., methoxyphenoxyethyl) enhances EGFR inhibition and anticancer activity against A549 and HeLa cell lines .

Adamantyl-Substituted Indole Carboxamides

  • STS-135 (N-(Adamant-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide) Adamantyl substitution at the carboxamide nitrogen and fluoropentyl at the indole nitrogen classify STS-135 as a synthetic cannabinoid receptor agonist. Its structural rigidity contrasts with the target compound’s flexible ethylamino linker, impacting receptor binding kinetics .
  • FDU-NNEI (1-(4-Fluorobenzyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide) Fluorobenzyl and naphthyl groups enhance cannabinoid receptor affinity, as confirmed by NMR characterization .

Morpholine and Bicyclic Derivatives

  • CAS 501926-82-5 (7-Methoxy-1-[2-(4-morpholinyl)ethyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-indole-3-carboxamide)
    The morpholine ring and bicyclic substituents improve metabolic stability and selectivity for neurological targets, a feature absent in the target compound .

Regulatory and Legal Considerations

  • Controlled Substances : Adamantyl- and fluoropentyl-substituted indole carboxamides (e.g., STS-135) are regulated under controlled substance laws due to psychoactivity .
  • Structural Analogs : Compounds with alkyl/aryl substitutions on the indole nitrogen or carboxamide group may fall under analog acts, as seen in Alabama’s Schedule I regulations .

Q & A

Basic Questions

What efficient synthetic methods are reported for indole carboxamide derivatives like N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide?

A one-pot, two-step solution-phase synthesis is widely used for indole carboxamides. Starting with 2-halonitrobenzene or heterocyclic analogs, intermediates like 2-cyano-2-(2-nitrophenyl)acetamide are generated via S(NAr) reactions under basic conditions. Subsequent reduction and cyclization yield the target compounds with high efficiency . This method minimizes purification steps and is adaptable to combinatorial libraries.

What analytical techniques are critical for characterizing indole carboxamide derivatives?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity. For example, indole derivatives with chlorophenyl or nitro groups show distinct aromatic proton splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS) to validate molecular formulas, as demonstrated for derivatives like N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide (exact mass: 284.0716) .
  • Melting point analysis to assess crystallinity and batch consistency (e.g., derivatives with methoxyphenyl groups melt at 153–194°C) .

Advanced Research Questions

How do structural modifications (e.g., substituents on the indole ring) influence biological activity in indole carboxamides?

Substituents significantly modulate activity:

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance interactions with hydrophobic pockets in target proteins. For instance, 5-fluoropentyl substitutions in adamantyl-indole carboxamides improve binding to cannabinoid receptors .
  • Methoxy or furan groups at specific positions (e.g., C5 of indole) increase selectivity for EGFR inhibition. Compound 6p (with a 2-methoxyphenoxyethyl side chain) showed IC₅₀ < 10 µM against A549 lung cancer cells due to hydrogen bonding with EGFR's ATP-binding site .
  • Polar side chains (e.g., pyridinyl) reduce cytotoxicity in normal cells (e.g., HL7702 hepatocytes), suggesting improved therapeutic indices .

What experimental strategies address discrepancies in activity data across indole carboxamide derivatives?

  • Dose-response profiling : Compare IC₅₀ values across multiple cell lines (e.g., high-EGFR vs. low-EGFR expressing) to isolate target-specific effects .
  • Molecular docking : Resolve contradictions by modeling ligand-receptor interactions. For example, bulky substituents may sterically hinder binding despite favorable electronic properties .
  • Metabolic stability assays : Assess whether inactive compounds are rapidly degraded in vitro (e.g., via cytochrome P450 enzymes) .

How can photoactivatable functionalities be integrated into indole carboxamides for targeted drug delivery?

Photoactivatable groups (e.g., benzophenone) enable spatiotemporal control:

  • Synthesis : Couple 4-benzoylphenethylamine to indole carboxamides via amide bonds. For example, compound 35c incorporates a benzophenone moiety for UV-induced crosslinking with DNA or proteins .
  • Applications : Track subcellular localization in cancer cells using fluorescence microscopy or study protein-binding kinetics in real time .

Methodological Challenges

What are key considerations for optimizing indole carboxamide solubility and bioavailability?

  • LogP adjustments : Introduce hydrophilic groups (e.g., hydroxyls, amines) to derivatives with LogS < −4.65, as seen in N-(pyridin-2-yl)acetamide analogs .
  • Prodrug strategies : Mask polar groups (e.g., as esters) to enhance membrane permeability, then hydrolyze in vivo .

How do regulatory controls (e.g., Schedule I classifications) impact research on indole carboxamides?

  • Compliance : Derivatives with adamantyl or alkyl halide substituents may fall under controlled substance laws (e.g., Alabama Schedule I), requiring DEA licensing for synthesis .
  • Documentation : Maintain detailed records of synthetic routes and structural analogs to avoid legal ambiguities .

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